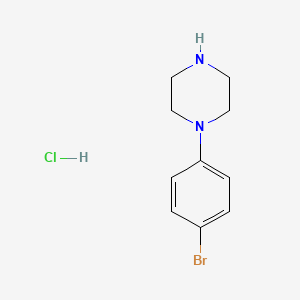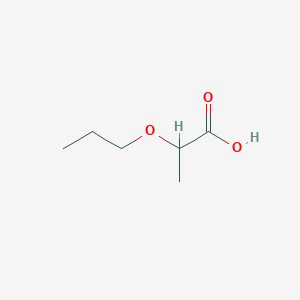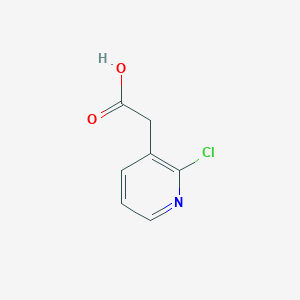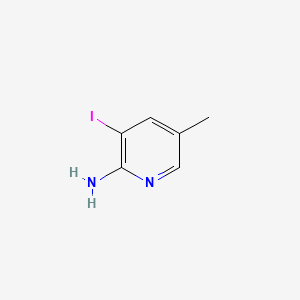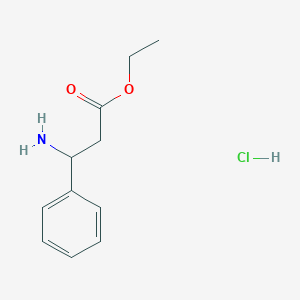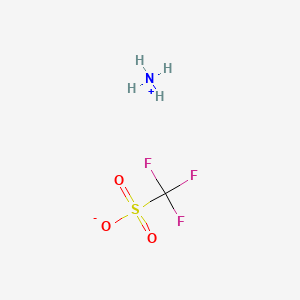
三氟甲磺酸铵
概述
描述
Ammonium trifluoromethanesulfonate is a white crystalline solid that is highly soluble in water. It is known for its thermal stability and is widely used in various fields such as catalysis, batteries, and organic synthesis . The compound has the molecular formula CF₃SO₃NH₄ and a molecular weight of 167.11 g/mol .
科学研究应用
Ammonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: It is used in the preparation of polymer electrolyte films for biological sensors.
Medicine: It is explored for use in drug delivery systems due to its stability and solubility.
Industry: It is used in the production of batteries, particularly as an electrolyte additive to enhance performance
作用机制
Target of Action
Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is primarily used as a dopant in the preparation of flexible polymer electrolyte films . It also serves as a cathode additive in proton exchange membrane (PEM) fuel cells . The primary targets of this compound are therefore the polymer electrolyte films and the platinum catalyst in PEM fuel cells.
Mode of Action
In the context of polymer electrolyte films, ammonium trifluoromethanesulfonate acts as a dopant, enhancing the properties of the film . As a cathode additive in PEM fuel cells, it increases the local oxygen concentration near the platinum catalyst, thereby enhancing the performance of the fuel cell .
Biochemical Pathways
Its role in enhancing the performance of pem fuel cells suggests that it may influence the electrochemical reactions occurring at the cathode of the fuel cell .
Result of Action
The primary result of the action of ammonium trifluoromethanesulfonate is the enhancement of the performance of the systems in which it is used. In the case of polymer electrolyte films, it improves the properties of the film . In PEM fuel cells, it enhances the performance of the cell by increasing the local oxygen concentration near the platinum catalyst .
Action Environment
The action of ammonium trifluoromethanesulfonate can be influenced by environmental factors such as temperature and pressure. It is a highly stable compound with good solubility in water and many organic solvents . It can decompose to produce toxic gases at high temperatures . Therefore, it should be handled and stored under appropriate conditions to ensure its stability and efficacy .
生化分析
Biochemical Properties
Ammonium trifluoromethanesulfonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a dopant in the preparation of polymer electrolyte films, which are essential in proton exchange membrane (PEM) fuel cells . The compound enhances the local oxygen concentration near the platinum catalyst, thereby improving the performance of the fuel cells . Additionally, ammonium trifluoromethanesulfonate is effective as a semiconductor and is useful in the synthesis of symmetrical pincer ligands from the group of m-terphenyl compounds .
Cellular Effects
Ammonium trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, ammonium trifluoromethanesulfonate is used to control the crystal phase of the Sn2+ precursor-based crystal, leading to better device stability . This indicates that the compound can modulate cellular processes at the molecular level, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of ammonium trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triflate group in ammonium trifluoromethanesulfonate is an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . The anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . This stabilization is further enhanced by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium trifluoromethanesulfonate can change over time. The compound is thermally very stable, with a melting point of 224-226°C . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, in in vitro studies, the compound’s stability ensures consistent performance in various applications, such as in the preparation of polymer electrolyte films . In in vivo studies, the long-term effects on cellular function need to be further investigated to understand its full impact.
Dosage Effects in Animal Models
The effects of ammonium trifluoromethanesulfonate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. For example, other ammonium compounds, such as ammonium chloride, have been shown to influence bronchial secretions and respiratory function in animal models . Therefore, similar studies on ammonium trifluoromethanesulfonate are necessary to determine its safe and effective dosage range.
Metabolic Pathways
Ammonium trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, in methanotrophs, ammonium sources can upregulate hydroxylamine dehydrogenase and overall central metabolic activity . This suggests that ammonium trifluoromethanesulfonate may influence similar metabolic pathways, affecting the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of ammonium trifluoromethanesulfonate within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and solubility properties facilitate its distribution in various cellular compartments . Understanding the transport mechanisms can provide insights into its localization and accumulation within cells, which is crucial for its effective application in biochemical processes.
Subcellular Localization
Ammonium trifluoromethanesulfonate’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ammonium transporters in Dictyostelium discoideum are localized on the plasma membrane and membranes of subcellular organelles, such as endolysosomes and phagosomes . This localization is essential for the compound’s role in cellular processes and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with ammonia. The reaction typically takes place in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:
CF3SO3H+NH3→CF3SO3NH4
Industrial Production Methods: In industrial settings, the production of ammonium trifluoromethanesulfonate involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to facilitate the crystallization of the compound .
化学反应分析
Types of Reactions: Ammonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate anion (CF₃SO₃⁻) is a good leaving group, making the compound useful in nucleophilic substitution reactions.
Electrolyte Additive: It is used as an electrolyte additive in batteries to enhance ionic conductivity and widen the electrochemical stability window.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrolyte Additive: In battery applications, ammonium trifluoromethanesulfonate is used in combination with other electrolytes to improve performance.
Major Products Formed:
Nucleophilic Substitution: The major products are typically the substituted compounds where the triflate group is replaced by the nucleophile.
Electrolyte Additive: The major products are enhanced electrolyte solutions with improved ionic conductivity.
相似化合物的比较
- Sodium Trifluoromethanesulfonate (CF₃SO₃Na)
- Potassium Trifluoromethanesulfonate (CF₃SO₃K)
- Lithium Trifluoromethanesulfonate (CF₃SO₃Li)
Comparison: Ammonium trifluoromethanesulfonate is unique due to its high solubility in water and its thermal stability. Compared to its sodium, potassium, and lithium counterparts, it is more suitable for applications requiring high solubility and stability. Additionally, the ammonium ion (NH₄⁺) can participate in hydrogen bonding, which can be advantageous in certain chemical and biological applications .
属性
IUPAC Name |
azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578805 | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38542-94-8 | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

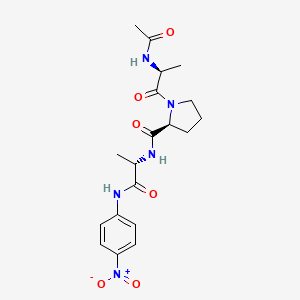

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)




